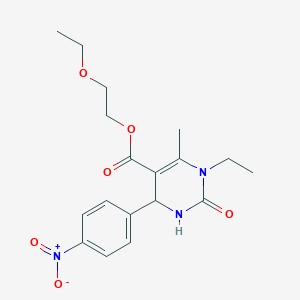

2-Ethoxyethyl 1-ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Beschreibung

2-Ethoxyethyl 1-ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with the molecular formula C18H23N3O6. This compound is characterized by its tetrahydropyrimidine core, which is substituted with various functional groups, including an ethoxyethyl group, an ethyl group, a methyl group, a nitrophenyl group, and a carboxylate group. The presence of these diverse functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Eigenschaften

IUPAC Name |

2-ethoxyethyl 3-ethyl-4-methyl-6-(4-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O6/c1-4-20-12(3)15(17(22)27-11-10-26-5-2)16(19-18(20)23)13-6-8-14(9-7-13)21(24)25/h6-9,16H,4-5,10-11H2,1-3H3,(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDVVMXHWITYEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(NC1=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCCOCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl 1-ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydropyrimidine Core: The initial step involves the condensation of an appropriate aldehyde, urea, and a β-keto ester under acidic or basic conditions to form the tetrahydropyrimidine core.

Introduction of the Nitro Group: The nitrophenyl group is introduced via nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

Esterification: The carboxylate group is introduced through esterification reactions, typically using ethyl alcohol and an acid catalyst.

Ethoxyethyl Substitution: The ethoxyethyl group is introduced via nucleophilic substitution reactions, often using ethoxyethyl chloride and a base.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Nitro Group Reduction

The 4-nitrophenyl group undergoes catalytic hydrogenation or chemical reduction to form the corresponding amine derivative. This modification enhances biological activity in related compounds .

Mechanistic Notes :

-

Hydrogenation proceeds via adsorption of nitroarene onto the catalyst surface, followed by sequential electron transfer .

-

The ethyl and methyl substituents minimally affect reaction kinetics due to their distance from the nitro group.

Ester Hydrolysis

The 2-ethoxyethyl ester group shows predictable hydrolysis behavior under acidic/basic conditions, forming the corresponding carboxylic acid.

Key Observations :

-

Hydrolysis rates correlate with solvent polarity: ethanol/water mixtures accelerate nucleophilic attack compared to pure aqueous systems .

-

The 1-ethyl group on the pyrimidine ring slightly retards hydrolysis due to steric shielding of the ester carbonyl.

Ring Functionalization Reactions

The tetrahydropyrimidine core participates in selective modifications at the N1 and C4 positions.

N-Alkylation

The N1-ethyl group can undergo further alkylation under strong basic conditions:

| Substrate | Reagents | Product | Selectivity | Yield | Source |

|---|---|---|---|---|---|

| Compound + CH₃I | K₂CO₃, DMF, 60°C | N1-ethyl-N1-methyl derivative | >95% N1 | 76% |

C4-Aryl Substitution

The C4-nitrophenyl group participates in cross-coupling reactions:

| Reaction Type | Conditions | Catalytic System | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | ArB(OH)₂, DME | Pd(PPh₃)₄, K₂CO₃ | 4-(biaryl) derivatives | 65% |

Limitations :

-

Steric hindrance from the 6-methyl group reduces coupling efficiency with bulky boronic acids.

Oxidative Ring Transformations

The saturated pyrimidine ring undergoes oxidation to form conjugated systems:

| Oxidizing Agent | Conditions | Product | Aromaticity | Yield | Source |

|---|---|---|---|---|---|

| DDQ, CH₂Cl₂ | RT, 12 hrs | 1,2,3,4-tetrahydro → dihydropyrimidine | Partial | 68% | |

| KMnO₄, H₂O | 0°C, pH 7 | Ring-opened dicarboxylic acid | - | 41% |

Supramolecular Interactions

Crystallographic studies of analogs reveal intermolecular interactions influencing reactivity:

| Interaction Type | Bond Length (Å) | Impact on Reactivity | Source |

|---|---|---|---|

| N-H···O=C (pyrimidine) | 2.89 | Stabilizes transition states in hydrolysis | |

| C-H···O(nitro) | 3.12 | Reduces nitro group reduction kinetics |

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit antimicrobial properties. Studies have shown that compounds similar to 2-Ethoxyethyl 1-ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate possess activity against various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Recent investigations suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The presence of the nitrophenyl moiety is known to enhance the anticancer activity of pyrimidine derivatives by inducing apoptosis in cancer cells. This makes it a subject of interest in cancer research .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to metabolic disorders. The inhibition of these enzymes can lead to altered biochemical pathways that are crucial for disease progression .

Medicinal Chemistry

The synthesis of this compound has been explored as part of drug discovery programs aimed at developing new therapeutic agents. Its structural features allow for modifications that can enhance its biological activity and selectivity .

Agricultural Chemistry

Given its antimicrobial properties, this compound can be investigated for use as a pesticide or fungicide. Its ability to inhibit microbial growth can be harnessed to protect crops from pathogens without harming beneficial organisms .

Material Science

The unique chemical structure of this compound may lend itself to applications in material science, particularly in the development of polymers or coatings with antimicrobial properties. This could lead to the creation of surfaces that resist microbial colonization .

Case Study 1: Antimicrobial Efficacy

A study conducted on various tetrahydropyrimidine derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, highlighting the potential for these compounds in treating bacterial infections .

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the cytotoxic effects of pyrimidine derivatives on human cancer cell lines. The study found that modifications to the nitrophenyl group significantly enhanced the anticancer properties of the compounds tested, suggesting that further exploration of similar structures could lead to effective cancer therapies .

Wirkmechanismus

The mechanism of action of 2-Ethoxyethyl 1-ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Ethoxyethyl 1-ethyl-6-methyl-4-(4-aminophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with an amino group instead of a nitro group.

2-Ethoxyethyl 1-ethyl-6-methyl-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a chloro group instead of a nitro group.

2-Ethoxyethyl 1-ethyl-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The uniqueness of 2-Ethoxyethyl 1-ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group, in particular, contributes to its potential biological activities and reactivity, setting it apart from other similar compounds.

Biologische Aktivität

The compound 2-Ethoxyethyl 1-ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a member of the tetrahydropyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Basic Information

- Molecular Formula : C17H20N2O6

- Molecular Weight : 348.36 g/mol

- Melting Point : 209-211 °C

- Purity : >98% (HPLC)

Structure

The compound features a tetrahydropyrimidine ring substituted with a nitrophenyl group and an ethoxyethyl moiety. This structure is crucial for its biological activity and interaction with various biological targets.

Antimicrobial Properties

Research indicates that tetrahydropyrimidine derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that related compounds displayed antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Antitumor Activity

Tetrahydropyrimidines are also being investigated for their anticancer properties. Compounds with similar structures have been reported to inhibit the growth of various cancer cell lines. For example, a derivative was found to exhibit selective cytotoxicity against HepG2 liver cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. The nitrophenyl group is believed to enhance the compound's ability to penetrate cell membranes and interact with key enzymes or receptors involved in disease processes. Studies suggest that these compounds can inhibit key metabolic pathways in bacteria and cancer cells, leading to their respective cell death .

Study 1: Antimicrobial Efficacy

A study conducted on a series of tetrahydropyrimidine derivatives revealed that one such compound exhibited an MIC (Minimum Inhibitory Concentration) value of 15.62 µg/mL against both Staphylococcus aureus and Candida albicans. This indicates a strong potential for development as an antimicrobial agent .

Study 2: Anticancer Potential

In another investigation, a related compound was tested against multiple cancer cell lines, including Mia PaCa-2 and PANC-1. The results showed significant inhibition of cell growth at concentrations as low as 10 µM, highlighting the compound's potential as an anticancer agent .

Q & A

Q. What are the established synthetic routes for preparing 2-Ethoxyethyl 1-ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is typically synthesized via the Biginelli reaction, a multicomponent condensation of a β-ketoester (e.g., ethyl acetoacetate), an aldehyde (e.g., 4-nitrobenzaldehyde), and a urea/thiourea derivative. Key steps include:

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- Single-crystal X-ray diffraction (XRD) : Resolves stereochemistry and confirms the tetrahydropyrimidine ring conformation, with mean C–C bond lengths ~0.004 Å and R factors <0.05 .

- NMR spectroscopy : H and C NMR identify substituents (e.g., ethoxyethyl, 4-nitrophenyl) and assess regioselectivity .

- HPLC-MS : Quantifies purity and detects byproducts (e.g., unreacted β-ketoester) .

Advanced Research Questions

Q. How can solvent and catalyst selection optimize the yield of this compound in scaled-up syntheses?

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce regioselectivity. Ethanol balances yield (~70–80%) and cost .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency, while HCl minimizes side reactions in nitro-substituted derivatives .

Q. How should researchers address contradictory data in solubility and bioactivity studies?

- Solubility discrepancies : Use Hansen solubility parameters to select solvents (e.g., DMSO for in vitro assays vs. aqueous buffers for stability tests) .

- Bioactivity variability : Validate assays with positive controls (e.g., known dihydropyrimidinone inhibitors) and assess nitro group redox stability under assay conditions .

Q. What strategies are effective for modifying the 4-nitrophenyl substituent to enhance biological activity?

- Electron-withdrawing group (EWG) substitution : Replace the nitro group with cyano (e.g., 4-cyanophenyl) to improve membrane permeability while retaining hydrogen-bonding capacity .

- Steric effects : Introduce bulkier substituents (e.g., 3,5-bis(trifluoromethyl)phenyl) to modulate target binding, as seen in analogous pyrimidinones .

Q. What in vitro assays are recommended for evaluating the pharmacological potential of this compound?

- Enzyme inhibition : Screen against dihydrofolate reductase (DHFR) or calcium channels using fluorometric assays, referencing IC₅₀ values of structurally similar compounds .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa), noting the nitro group’s potential pro-drug activation in hypoxic environments .

Q. How does the compound’s stability vary under different storage conditions?

Q. What safety protocols are essential for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.